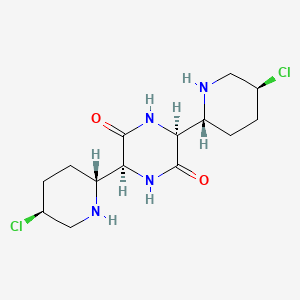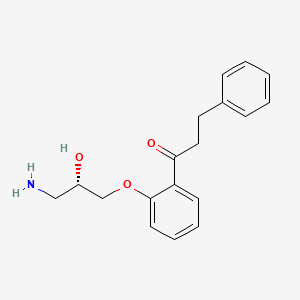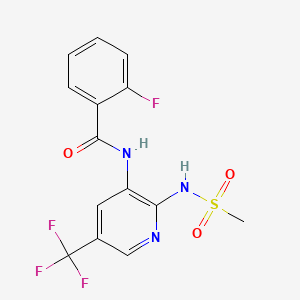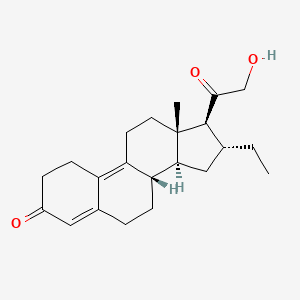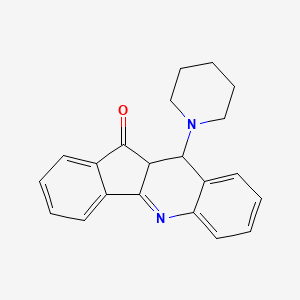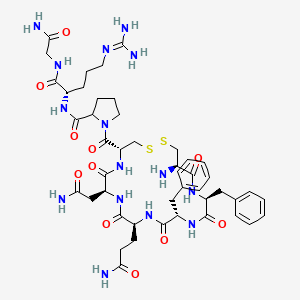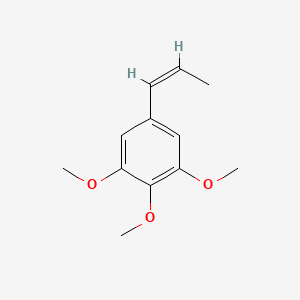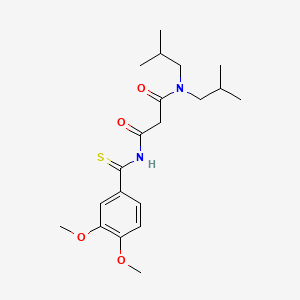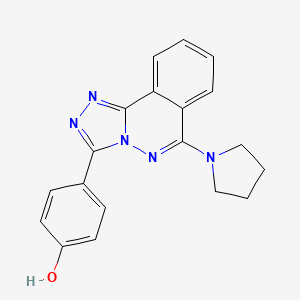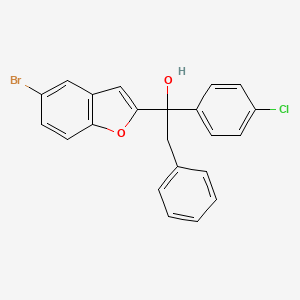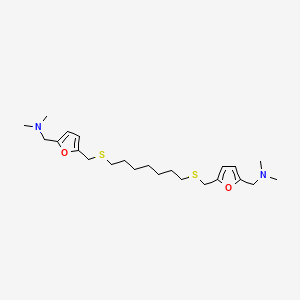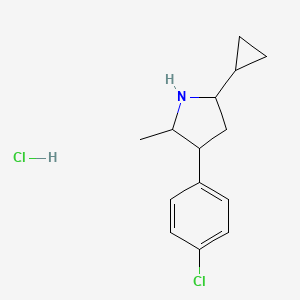
Picilorex hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picilorex hydrochloride, also known by its brand name Roxenan, is a chemical compound with the IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine. It is an anorectic agent that was previously marketed but is no longer available. This compound functions as a monoamine reuptake inhibitor and stimulant, and it is a derivative of pyrrolidine .
Preparation Methods
The synthesis of Picilorex hydrochloride involves several steps. The primary synthetic route includes the reaction of 3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of isopropanol as a solvent, and the product is obtained as crystals with a melting point of 191°C . Industrial production methods are not extensively documented, but the preparation methods mentioned in patents suggest the use of standard organic synthesis techniques .
Chemical Reactions Analysis
Picilorex hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a model compound for studying monoamine reuptake inhibitors and their interactions with neurotransmitter systems.
Biology: Research has explored its effects on animal models, particularly its anorectic activity and impact on the central nervous system.
Medicine: Although no longer marketed, it was initially developed for its potential use as an appetite suppressant.
Mechanism of Action
Picilorex hydrochloride exerts its effects by inhibiting the reuptake of monoamines, specifically norepinephrine and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The molecular targets include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Picilorex hydrochloride can be compared with other anorectic agents and monoamine reuptake inhibitors:
α-PHP (alpha-pyrrolidinohexiophenone): Similar in structure and function, but with different pharmacokinetic properties.
α-PHPP (alpha-pyrrolidinoheptaphenone): Another analog with similar stimulant effects.
Pyrovalerone: A stimulant with a similar mechanism of action but different chemical structure.
Prolintane: Shares the anorectic and stimulant properties but differs in its chemical composition.
Rolicyclidine (PCPy): A dissociative anesthetic with some overlapping stimulant effects.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a similar mechanism of action.
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
56109-02-5 |
|---|---|
Molecular Formula |
C14H19Cl2N |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H18ClN.ClH/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10;/h4-7,9,11,13-14,16H,2-3,8H2,1H3;1H |
InChI Key |
IEAYXYCMVCHLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


